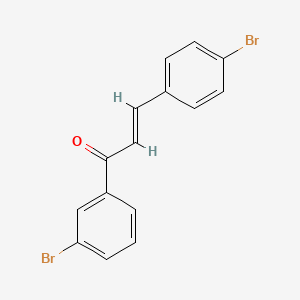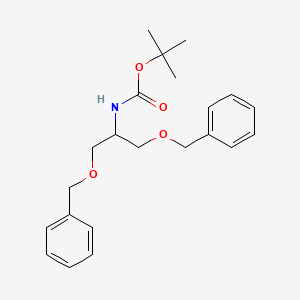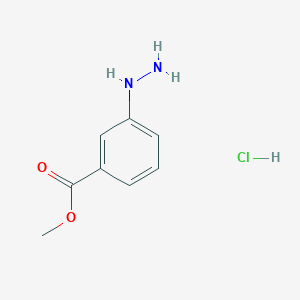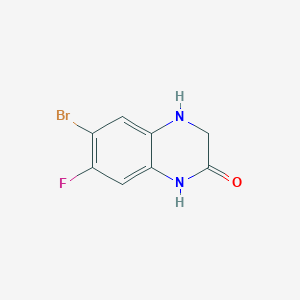
6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one
Descripción general
Descripción
6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has been extensively researched for its potential applications in the field of pharmaceuticals. It is a heterocyclic organic compound that contains a quinoxaline ring system. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it an important area of study for researchers.
Aplicaciones Científicas De Investigación
Enzyme Substrates and Fluorogenic Applications
- Fluorogenic Substrates for Enzymes : Compounds including 3,4-dihydroquinoxalin-2(1H)-one derivatives have been studied as potential substrates for enzymes like horseradish peroxidase (HRP). These derivatives have been compared with commercially available substrates for their utility in fluorogenic applications (Li & Townshend, 1997).
Chemical Synthesis and Rearrangements
- Chemical Rearrangements : Research on halo-substituted 3-amino-3,4-dihydro-l-hydroxycarbostyrils, including 6-bromo and 7-fluoro derivatives, has provided insights into their rearrangement in concentrated hydrohalic acids. This has implications for synthetic chemistry and the understanding of reaction mechanisms (McCord et al., 1982).
Radio-Labeled Compounds for Medical Imaging
- Radio-Labeled Compounds in Tumor Imaging : Studies on compounds similar to 6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one, particularly those labeled with radioisotopes like 76Br, have shown promise in tumor imaging. These compounds have high affinity and selectivity for certain receptors, indicating potential applications in medical diagnostics (Rowland et al., 2006).
Molecular Dynamics and Optical Properties
- Molecular Dynamics in Optical Absorption : Research involving derivatives like 6-bromo and 6-fluoro derivatives of certain quinolines has utilized quantum chemical methods and molecular dynamics simulations to study optical absorption spectra. This research aids in understanding the electronic properties of such compounds (Koścień et al., 2008).
Novel Synthesis Methods and Derivatives
- New Synthesis Approaches : Innovative methods for synthesizing derivatives of 6-bromo and 7-fluoro substituted compounds have been explored. These include approaches for creating quinolines and other heterocyclic compounds, which are crucial in various areas of pharmaceutical and synthetic chemistry (Cheng et al., 2017).
Biological Activities and Sensor Applications
- Chemosensor Development : Compounds like 6-bromo derivatives have been used to develop chemosensors for selective detection of metal ions, indicating applications in biological sensing and diagnostics (Anand et al., 2018).
- Antibacterial and Antiviral Properties : Some derivatives have demonstrated significant antibacterial and antiviral activities. This highlights the potential for developing new therapeutic agents based on the structural framework of this compound (Abdel‐Wadood et al., 2014).
Anticancer Research and Tumor-Vascular Disrupting Agents
- Anticancer Lead and Tumor-Vascular Disrupting Agents : Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have shown promising anticancer properties in studies. They inhibit tumor growth and disrupt tumor vasculature, offering a novel approach to cancer therapy (Cui et al., 2017).
Development of Antibacterial Compounds
- Novel Antibacterial Agents : Research on compounds structurally related to this compound has led to the development of new antibacterial agents, especially targeting anaerobic bacteria (Dickens et al., 1991).
Propiedades
IUPAC Name |
6-bromo-7-fluoro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-2,11H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHVJBYSMHUKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2N1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Diethylamino)ethyl]aniline](/img/structure/B3108537.png)
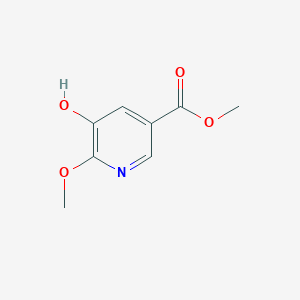
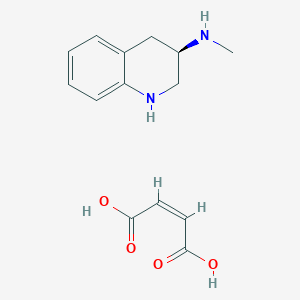
![5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3108553.png)
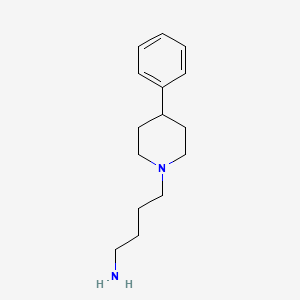
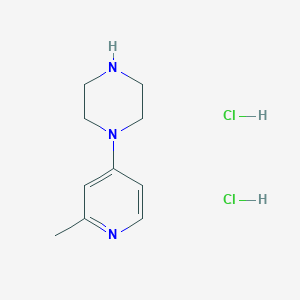


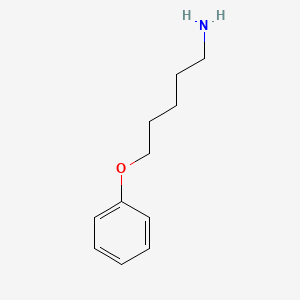
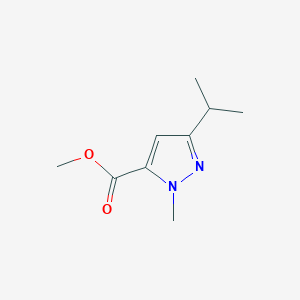
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3108624.png)
